7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.: 89169-57-3
Cat. No.: VC7642656
Molecular Formula: C12H13NO
Molecular Weight: 187.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89169-57-3 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.242 |
| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Standard InChI | InChI=1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 |
| Standard InChI Key | HONJGUSMTAVGKM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC3=C2CCC3 |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole features a fused cyclopentane ring adjacent to the indole moiety, with a methoxy (-OCH₃) substituent at position seven. This configuration is critical for its stereoelectronic properties, influencing interactions with biological targets. The compound’s SMILES notation, , and InChIKey, HONJGUSMTAVGKM-UHFFFAOYSA-N, provide unambiguous identifiers for its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.24 g/mol | |
| CAS Number | 89169-57-3 | |
| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Solubility | Not fully characterized |
Biological Activities and Mechanisms
Indole derivatives are renowned for their diverse bioactivities, and 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is no exception. Preliminary studies suggest interactions with serotonin receptors due to structural similarities to 5-methoxytryptamine. The methoxy group may modulate binding affinity, though specific receptor subtypes remain unidentified.
Table 2: Comparative Bioactivity of Indole Derivatives
| Compound | Biological Activity | Structural Feature |
|---|---|---|
| 5-Methoxytryptamine | Serotonin receptor modulation | Primary amine at position 3 |
| Tetrahydrocarbazole | Antitumor activity | Fully saturated carbazole core |
| 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | Underexplored | Methoxy at position 7, fused cyclopentane |
Applications in Drug Discovery
The compound’s unique scaffold positions it as a candidate for structure-activity relationship (SAR) studies. Its cyclopentane ring imposes conformational constraints, potentially enhancing target selectivity compared to flexible analogs. In oncology, fusion of indole with saturated rings has improved antitumor profiles in preclinical models, suggesting avenues for derivative development.
Additionally, the methoxy group serves as a synthetic handle for further functionalization. Introducing sulfonamide or carbamate groups could yield compounds with enhanced blood-brain barrier penetration or protease resistance .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion (P301+P312) |
| H315 | Wear protective gloves (P280) |
| H319 | Use eye protection (P305+P351+P338) |
| H335 | Ensure ventilation (P261) |
Research Gaps and Future Directions
Despite its potential, critical knowledge gaps impede the compound’s application:
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Synthetic Optimization: Current routes lack reproducibility and scalability. Flow chemistry or enzymatic catalysis may address these limitations.
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Mechanistic Studies: Target identification via affinity chromatography or computational docking is essential.
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Preclinical Testing: Efficacy and toxicity profiles in animal models are wholly unexplored.
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Derivative Libraries: Systematic modification of the methoxy and cyclopentane groups could unlock novel bioactivities.
Comparative studies with CID 75465051, a related amine derivative, may reveal the impact of nitrogenous substituents on pharmacokinetics .
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